molecular formula C14H18N4O B5363328 4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide

4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide

Cat. No. B5363328
M. Wt: 258.32 g/mol
InChI Key: JLYJNKKPGFORGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide, also known as MRS1477, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of imidazole carboxamide derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide acts as a selective antagonist of the P2Y14 receptor, inhibiting its activation and downstream signaling pathways. This leads to a reduction in inflammation and immune response, as well as a decrease in pain perception. Additionally, this compound has been shown to have a vasodilatory effect, which may be beneficial in the treatment of cardiovascular disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and immune response in various animal models, including those of arthritis and sepsis. It has also been shown to have analgesic effects, reducing pain perception in animal models of neuropathic pain. Additionally, this compound has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide in lab experiments is its high selectivity for the P2Y14 receptor, which allows for specific targeting of this pathway. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using this compound is its limited solubility, which may affect its bioavailability in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide. One area of interest is its potential therapeutic applications in cancer, as the P2Y14 receptor has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, the development of more soluble analogs of this compound may improve its bioavailability and expand its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide involves the condensation of 4-methylimidazole-5-carboxylic acid with 4-(chloromethyl)pyridine, followed by the addition of N-propylamine. The resulting product is then purified through crystallization and recrystallization techniques.

Scientific Research Applications

4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide has been researched for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. It has been shown to have a high affinity for the P2Y14 receptor, which is involved in various physiological processes such as inflammation, immune response, and pain perception.

properties

IUPAC Name

5-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-8-18(9-12-4-6-15-7-5-12)14(19)13-11(2)16-10-17-13/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYJNKKPGFORGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=NC=C1)C(=O)C2=C(NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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